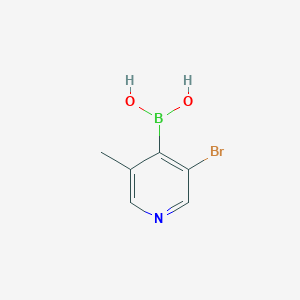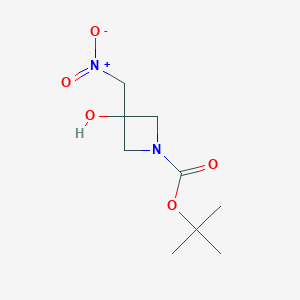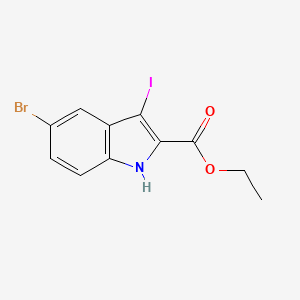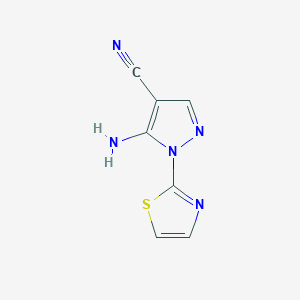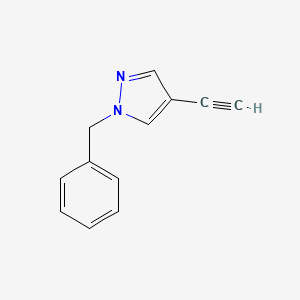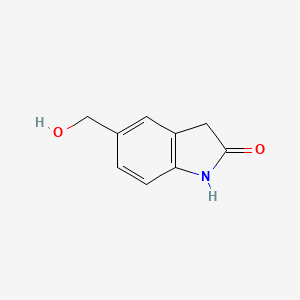![molecular formula C9H6BrClF3NO B1526404 2-溴-N-[4-氯-2-(三氟甲基)苯基]乙酰胺 CAS No. 1339344-06-7](/img/structure/B1526404.png)
2-溴-N-[4-氯-2-(三氟甲基)苯基]乙酰胺
描述
2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a chemical compound characterized by its bromo, chloro, and trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetamide group
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study the effects of halogenated compounds on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.
Medicine: Potential applications in medicinal chemistry include the development of new drugs. The compound's structural features may contribute to its activity as an inhibitor or modulator of biological targets.
Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes, including polymer synthesis and as a reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide typically involves the bromination of N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide. This reaction can be carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromo group is converted to a more oxidized state.
Reduction: Reduction reactions can be performed to reduce the bromo group to a hydrogen atom.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound, where the bromo group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents such as dimethyl sulfoxide (DMSO) are often employed.
Major Products Formed:
Oxidation: Bromo to bromate or bromide.
Reduction: Formation of a bromo-hydrogen compound.
Substitution: Various substituted phenyl acetamides depending on the nucleophile used.
作用机制
The mechanism by which 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
2-Bromo-N-(4-chlorophenyl)acetamide: Similar structure but lacks the trifluoromethyl group.
2-Bromo-N-(2-(trifluoromethyl)phenyl)acetamide: Similar structure but lacks the chloro group.
N-[4-Chloro-2-(trifluoromethyl)phenyl]acetamide: Similar structure but lacks the bromo group.
Uniqueness: The presence of both bromo and chloro groups, along with the trifluoromethyl group, gives 2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide its unique chemical properties and reactivity compared to its similar compounds. This combination of halogens can lead to distinct biological activities and industrial applications.
属性
IUPAC Name |
2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClF3NO/c10-4-8(16)15-7-2-1-5(11)3-6(7)9(12,13)14/h1-3H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEMJNWLRCLZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



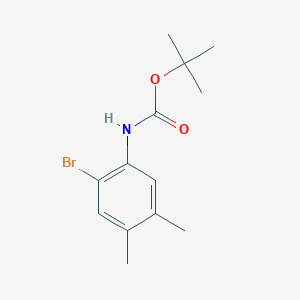
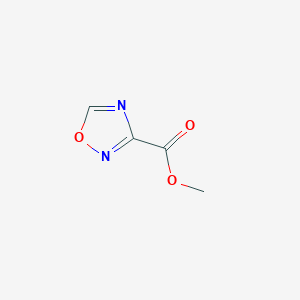
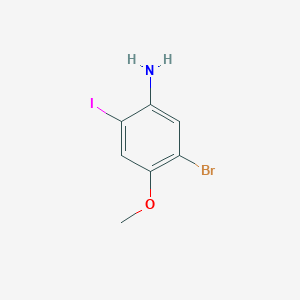
![Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1526326.png)
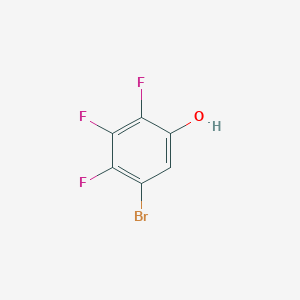
![(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1526328.png)
![tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B1526329.png)
